molecular formula C8H16Cl2N4O B2876845 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride CAS No. 1820718-72-6

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

Cat. No. B2876845
CAS RN: 1820718-72-6
M. Wt: 255.14
InChI Key: NXMVZOIEUMBIEJ-UHFFFAOYSA-N
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Description

“1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound is part of a larger class of compounds known as oxadiazoles, which have been synthesized for various applications due to their versatility .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “this compound”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates . The synthesis of these compounds has gained momentum due to their versatility in drug discovery .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Oxadiazoles, in general, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride as a key intermediate. For instance, the synthesis of antimicrobial agents, such as 1,2,4-triazole derivatives, and the development of compounds with potential antidepressant and antianxiety activities have been explored. These studies highlight the compound's versatility in creating a variety of biologically active derivatives (Bektaş et al., 2010; Kumar et al., 2017).

Antimicrobial Activities

Several studies have synthesized derivatives of this compound to evaluate their antimicrobial activities. These compounds have been tested against various microorganisms, showing good to moderate activities, indicating their potential as antimicrobial agents. This research underscores the importance of structural modifications to enhance biological activities (Sharma et al., 2014; Foks et al., 2004).

Anticancer and Antiangiogenic Activities

The compound has also been used in the synthesis of derivatives with observed anticancer and antiangiogenic activities in vivo. This application is crucial for developing new therapeutic agents that can inhibit tumor growth and angiogenesis, demonstrating the compound's potential in cancer research (Chandrappa et al., 2010).

Synthesis of Biofilm Inhibitors

Research has extended into the design and synthesis of derivatives as potent bacterial biofilm inhibitors, highlighting its significance in addressing bacterial resistance through the prevention of biofilm formation. This application is particularly relevant in the fight against antibiotic-resistant strains, showcasing the compound's utility in developing novel antibacterial strategies (Mekky & Sanad, 2020).

Future Directions

The future directions for research on “1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Given the versatility of 1,2,4-oxadiazoles, there is potential for further refinement and development of these compounds for various applications, including as anti-infective agents .

properties

IUPAC Name

3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-6-10-8(13-11-6)7-5-9-3-4-12(7)2;;/h7,9H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMVZOIEUMBIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CNCCN2C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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